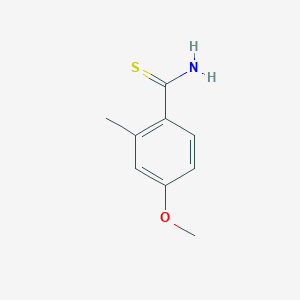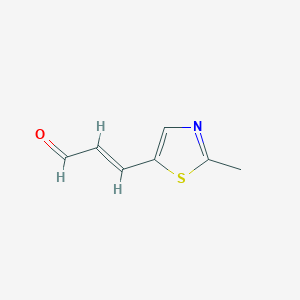
3-(2-Methylthiazol-5-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylthiazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Métodos De Preparación
The synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acid chlorides and triethylamine at room temperature . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for various applications .
Análisis De Reacciones Químicas
3-(2-Methylthiazol-5-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-5 and C-2 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methylthiazol-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylthiazol-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, block receptors, and interfere with biochemical pathways. For example, they may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to their potential anticancer activity .
Comparación Con Compuestos Similares
3-(2-Methylthiazol-5-yl)acrylaldehyde can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H7NOS |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+ |
Clave InChI |
QRNBQWPXRPYVMS-NSCUHMNNSA-N |
SMILES isomérico |
CC1=NC=C(S1)/C=C/C=O |
SMILES canónico |
CC1=NC=C(S1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


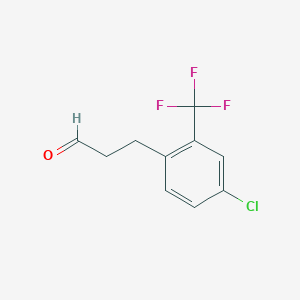
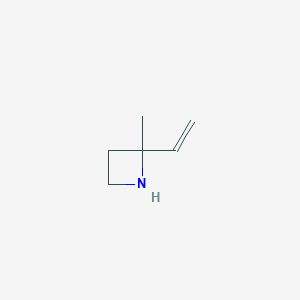
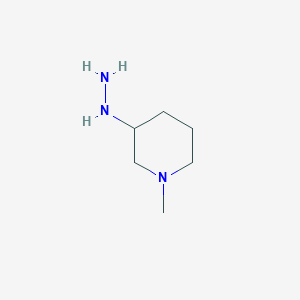
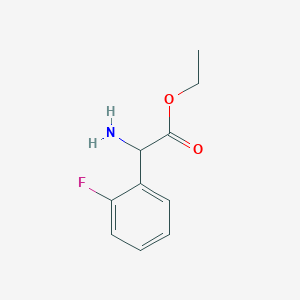
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
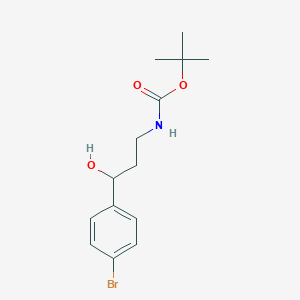
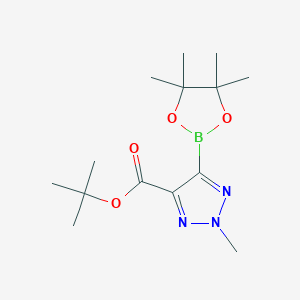
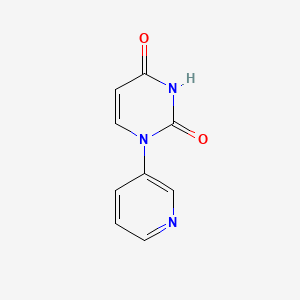
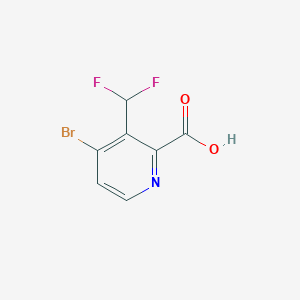

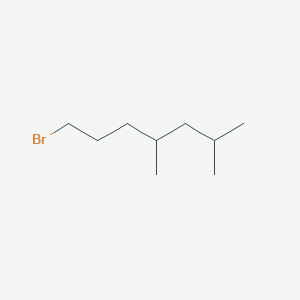
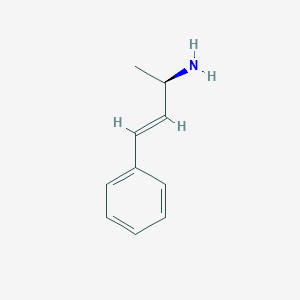
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
